(3R,4R)-4-(Dimethylamino)oxolan-3-ol
Overview
Description
(3R,4R)-4-(Dimethylamino)oxolan-3-ol: is a heterocyclic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound features a five-membered ring structure containing oxygen and nitrogen atoms, making it an important building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-(Dimethylamino)oxolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(dimethylamino)butanal with a suitable oxidizing agent to form the desired tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R,4R)-4-(Dimethylamino)oxolan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: (3R,4R)-4-(Dimethylamino)oxolan-3-ol is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of (3R,4R)-4-(Dimethylamino)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and neurotransmission .
Comparison with Similar Compounds
- 4-(Dimethylamino)butanal
- Tetrahydrofuran
- 3-Hydroxytetrahydrofuran
Comparison: (3R,4R)-4-(Dimethylamino)oxolan-3-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups provides distinct reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
30197-51-4 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R,4S)-4-(dimethylamino)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
AGZUJWAKYFHDAV-WDSKDSINSA-N |
Isomeric SMILES |
CN(C)[C@H]1COC[C@@H]1O |
SMILES |
CN(C)C1COCC1O |
Canonical SMILES |
CN(C)C1COCC1O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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